molecular formula C14H19N3O3 B3921450 4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide

4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide

Cat. No.: B3921450
M. Wt: 277.32 g/mol
InChI Key: QEHXURSBWBHMJA-UHFFFAOYSA-N
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Description

4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetylhydrazinyl group and a dimethylphenyl group attached to a butanamide backbone.

Properties

IUPAC Name

4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9-4-5-12(10(2)8-9)15-13(19)6-7-14(20)17-16-11(3)18/h4-5,8H,6-7H2,1-3H3,(H,15,19)(H,16,18)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHXURSBWBHMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide typically involves the reaction of 2,4-dimethylphenylamine with an appropriate acylating agent to form an intermediate, which is then reacted with hydrazine hydrate to introduce the acetylhydrazinyl group. The final step involves the formation of the butanamide backbone through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The acetylhydrazinyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide: shares similarities with other hydrazinyl and butanamide derivatives.

    N-(2,4-dimethylphenyl)-4-oxobutanamide: Lacks the acetylhydrazinyl group, resulting in different chemical and biological properties.

    4-(2-hydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide: Similar structure but without the acetyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the acetylhydrazinyl and dimethylphenyl groups in this compound makes it unique, providing distinct chemical reactivity and potential biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide
Reactant of Route 2
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4-(2-acetylhydrazinyl)-N-(2,4-dimethylphenyl)-4-oxobutanamide

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